n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide

Description

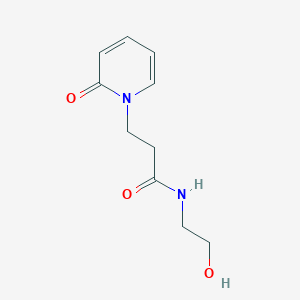

N-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2H)-yl)propanamide is a synthetic compound featuring a pyridinone (2-oxopyridin-1(2H)-yl) core linked to a propanamide backbone with a 2-hydroxyethyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-3-(2-oxopyridin-1-yl)propanamide |

InChI |

InChI=1S/C10H14N2O3/c13-8-5-11-9(14)4-7-12-6-2-1-3-10(12)15/h1-3,6,13H,4-5,7-8H2,(H,11,14) |

InChI Key |

VWXJHFXAANDOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(2-oxopyridin-1(2h)-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the dihydropyridine derivative.

Substitution: The major products are the substituted amides or thioamides.

Scientific Research Applications

n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2h)-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of N-alkyl/aryl-3-(2-oxoheterocyclyl)propanamides. Key structural variations among analogs include:

Heterocyclic Core: Pyridinone (2-oxopyridin-1(2H)-yl) vs. quinolinone (2-oxoquinolin-1(2H)-yl).

N-Substituent : Alkyl (e.g., butyl, cyclohexyl), aryl (e.g., benzyl), or hydroxyalkyl (e.g., 2-hydroxyethyl).

Table 1: Structural and Physical Comparison

Key Observations :

- Pyridinone derivatives (e.g., compounds 3, 4) generally lack reported melting points, while quinolinone analogs (e.g., 9e) exhibit lower melting points (124–144°C) compared to pyridinone-linked aromatic amides (e.g., 6m, >250°C) .

- The 2-hydroxyethyl group in the target compound may enhance aqueous solubility compared to lipophilic substituents (e.g., benzyl, cyclohexyl) but reduce membrane permeability .

Pharmacological Activity and Target Interactions

Immunoproteasome Inhibition:

- In , N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) demonstrated superior β1i subunit inhibition (Ki in low micromolar range) compared to analogs like N-butyl-3-(2-oxopyridin-1(2H)-yl)propanamide (4). The benzyl group’s aromaticity likely enhances binding via π-π interactions with residues like Phe31 and Lys33 .

Kinase Inhibition :

- A patented tert-butyl ester derivative () with a 2-oxopyridin-1(2H)-yl group inhibits p38 MAP kinase, suggesting the pyridinone core’s versatility in targeting diverse enzymes. The hydroxyethyl substituent could modulate solubility and metabolic stability in such applications .

Table 2: Pharmacological Comparison

Biological Activity

N-(2-Hydroxyethyl)-3-(2-oxopyridin-1(2H)-yl)propanamide, with the CAS number 1153282-25-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of an intermediate followed by the introduction of the hydroxyethyl group. The detailed synthetic route has been documented in various studies, highlighting yields and characterization techniques such as NMR spectroscopy.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a series of quinolinone derivatives were synthesized and evaluated for their binding affinity to epidermal growth factor receptor (EGFR), a key target in cancer therapy. The study reported that certain derivatives showed significant binding interactions, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific protein targets involved in cell signaling pathways. Molecular docking studies revealed that the compound binds effectively to active sites on target proteins, influencing their activity and potentially leading to apoptosis in cancer cells .

Study 1: EGFR Binding Affinity

In a study evaluating various derivatives for their EGFR binding affinity, compounds similar to this compound were found to possess IC50 values indicating effective inhibition of EGFR activity. The results are summarized in the following table:

| Compound | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| 9c | 5.4 | -9.5 |

| 9d | 4.8 | -10.0 |

| 9e | 6.1 | -8.7 |

These findings suggest that modifications to the core structure can enhance biological activity .

Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of this compound in animal models of cancer. The compound demonstrated significant tumor reduction compared to control groups, emphasizing its potential therapeutic application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.